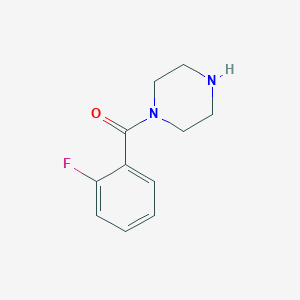

(2-Fluoro-phenyl)-piperazin-1-yl-methanone

説明

Contextualization of Piperazine-Methanone Scaffolds in Modern Medicinal Chemistry and Chemical Biology

The piperazine (B1678402) ring, a six-membered heterocycle containing two nitrogen atoms at opposite positions, is a ubiquitous feature in a vast array of pharmacologically active compounds. researchgate.net Its prevalence is attributed to its unique physicochemical properties, including its ability to exist in a protonated state at physiological pH, which can enhance aqueous solubility and facilitate interactions with biological targets. mdpi.com When coupled with a methanone (B1245722) (carbonyl) group, the resulting piperazine-methanone scaffold serves as a robust and versatile building block in drug design. This structural motif is a key component in numerous approved drugs spanning a wide range of therapeutic areas, including oncology, infectious diseases, and central nervous system disorders. mdpi.com The piperazine-methanone core allows for diverse substitutions at both the piperazine nitrogens and the phenyl ring, providing a platform for the fine-tuning of pharmacological activity, pharmacokinetic profiles, and target selectivity.

Significance of Fluorine Substitution in Drug Design and Pharmacological Modulation

The introduction of fluorine atoms into drug candidates is a well-established and powerful strategy in medicinal chemistry. The unique properties of fluorine, such as its small size, high electronegativity, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's biological behavior. Fluorine substitution can enhance metabolic stability by blocking sites susceptible to oxidative metabolism, thereby increasing the drug's half-life. Furthermore, the electron-withdrawing nature of fluorine can alter the acidity or basicity of nearby functional groups, which can in turn affect binding affinity to target proteins and improve membrane permeability. The strategic placement of fluorine can also lead to more favorable pharmacokinetic and pharmacodynamic properties, making it a valuable tool for optimizing lead compounds into viable drug candidates.

Research Rationale for Investigating (2-Fluoro-phenyl)-piperazin-1-yl-methanone

The specific structure of this compound, which combines the advantageous piperazine-methanone scaffold with a strategically placed fluorine atom on the phenyl ring, provides a compelling rationale for its investigation. The ortho-fluorine substitution is of particular interest as it can induce conformational constraints and alter the electronic properties of the phenyl ring, potentially influencing its interaction with biological targets in unique ways. Researchers are drawn to this compound not necessarily as an end-product with direct therapeutic application, but more so as a crucial intermediate for the synthesis of more elaborate molecules. Its structural features make it an ideal starting point for creating libraries of novel compounds with potential applications in various disease areas.

Overview of Academic Research Objectives and Methodological Scope for this compound

Academic research involving this compound is primarily centered on its utility as a synthetic precursor. The primary objective is often to leverage its pre-existing structural and electronic features to build more complex molecules with desired biological activities.

A common methodological approach to the synthesis of related compounds involves the use of this compound as a key intermediate. For instance, in the synthesis of certain pyridazinone derivatives, (2-fluorophenyl)piperazine is reacted with 3,6-dichloropyridazine (B152260) in ethanol (B145695) under reflux conditions. This reaction yields 3-chloro-6-[4-(2-fluorophenyl)piperazine-1-yl]pyridazine, a subsequent intermediate in the synthetic pathway. researchgate.net This highlights the role of the core (2-fluorophenyl)piperazine moiety, of which this compound is a derivative, as a foundational element in multi-step synthetic strategies.

While extensive research on the direct biological activity of this compound is not widely published, its value is underscored by its frequent appearance as a starting material or intermediate in the scientific literature and patent applications for a diverse range of potential therapeutic agents. The ongoing exploration of this compound and its derivatives is likely to continue yielding novel molecules with significant potential in drug discovery.

Structure

2D Structure

3D Structure

特性

IUPAC Name |

(2-fluorophenyl)-piperazin-1-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13FN2O/c12-10-4-2-1-3-9(10)11(15)14-7-5-13-6-8-14/h1-4,13H,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUOYYPWFXYRVHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C(=O)C2=CC=CC=C2F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40337822 | |

| Record name | (2-Fluoro-phenyl)-piperazin-1-yl-methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40337822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

139516-64-6 | |

| Record name | (2-Fluoro-phenyl)-piperazin-1-yl-methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40337822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Chemical Derivatization of 2 Fluoro Phenyl Piperazin 1 Yl Methanone

Detailed Retrosynthetic Analysis for the Efficient Synthesis of (2-Fluoro-phenyl)-piperazin-1-yl-methanone

A retrosynthetic analysis of this compound provides a logical framework for devising its synthesis. The primary disconnection is the amide bond, a common and reliable bond formation in organic synthesis. This leads to two key synthons: piperazine (B1678402) and 2-fluorobenzoyl chloride.

Retrosynthetic Analysis of this compound

| Target Molecule | Disconnection | Synthons | Starting Materials |

| This compound | Amide bond | Piperazine and 2-fluorobenzoyl synthon | Piperazine and 2-fluorobenzoic acid |

This retrosynthetic approach is advantageous due to the commercial availability and relatively low cost of the starting materials, piperazine and 2-fluorobenzoic acid. The conversion of 2-fluorobenzoic acid to its corresponding acid chloride is a standard and high-yielding transformation.

Optimization and Development of Novel Synthetic Routes to this compound

The synthesis of this compound has evolved from classical methods to more efficient and sustainable modern approaches.

Exploration of Classical Organic Synthesis Strategies

The most common classical approach for the synthesis of this compound involves the acylation of piperazine with 2-fluorobenzoyl chloride. This reaction is typically carried out in the presence of a base, such as triethylamine (B128534) or potassium carbonate, to neutralize the hydrochloric acid byproduct. The use of a protecting group, such as the tert-butyloxycarbonyl (Boc) group, on one of the piperazine nitrogens can be employed to ensure mono-acylation and prevent the formation of the di-acylated byproduct. The protecting group is then removed in a subsequent step to yield the desired product.

A general procedure involves dissolving piperazine (or mono-Boc-piperazine) and a base in a suitable solvent, such as dichloromethane (B109758) or N,N-dimethylformamide (DMF). 2-Fluorobenzoyl chloride is then added, and the reaction is stirred at room temperature until completion. The product is then isolated and purified, typically by extraction and crystallization or chromatography.

Application of Modern Catalytic Approaches in Synthesis

Modern synthetic methods aim to improve the efficiency and selectivity of the acylation reaction, often through the use of catalysts. Palladium-catalyzed cross-coupling reactions, for instance, have been developed for the synthesis of N-arylpiperazines under aerobic and solvent-free conditions, offering a more environmentally friendly alternative to traditional methods. organic-chemistry.org

For the amide bond formation itself, various catalytic methods have been developed to avoid the use of stoichiometric activating agents. These include methods based on boron-based catalysts and transition-metal catalysts. nih.gov While direct catalytic amidation of piperazine with 2-fluorobenzoic acid is an attractive goal, the acylation with the corresponding acid chloride remains a highly efficient and widely used method.

Integration of Green Chemistry Principles for Sustainable Synthesis

Green chemistry principles are increasingly being integrated into the synthesis of pharmaceutical compounds. For the synthesis of this compound, this can involve the use of greener solvents, minimizing waste, and employing catalytic methods.

Flow chemistry, in particular, offers significant advantages for the synthesis of piperazine derivatives. researchgate.netrsc.org Continuous-flow reactors allow for precise control over reaction parameters, leading to improved yields and purity, as well as enhanced safety when handling reactive intermediates. Photoredox catalysis, often in combination with flow chemistry, provides a sustainable approach for the synthesis of functionalized piperazines. mdpi.com The use of visible light and organic photocatalysts can promote reactions under mild conditions, reducing energy consumption and the need for toxic reagents. mdpi.com

Analytical Techniques for the Structural Elucidation and Purity Assessment of this compound and Synthetic Intermediates

A suite of analytical techniques is essential for the unambiguous structural confirmation and purity assessment of this compound and its synthetic intermediates.

Key Analytical Techniques for Characterization

| Technique | Purpose | Expected Observations for this compound |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed information about the molecular structure, including the connectivity of atoms and their chemical environment. | 1H NMR would show characteristic signals for the aromatic protons of the 2-fluorophenyl group and the methylene (B1212753) protons of the piperazine ring. 13C NMR would show distinct signals for all carbon atoms in the molecule. |

| Mass Spectrometry (MS) | Determines the molecular weight of the compound and can provide information about its structure through fragmentation patterns. | The mass spectrum would show the molecular ion peak corresponding to the exact mass of the compound. Fragmentation patterns can help confirm the presence of the 2-fluorobenzoyl and piperazine moieties. |

| Infrared (IR) Spectroscopy | Identifies the functional groups present in the molecule. | A strong absorption band in the region of 1630-1680 cm-1 would be indicative of the amide carbonyl group. |

| High-Performance Liquid Chromatography (HPLC) | Separates the compound from impurities, allowing for purity assessment and quantification. | A single major peak in the chromatogram would indicate a high degree of purity. |

| Gas Chromatography-Mass Spectrometry (GC-MS) | A powerful combination for separating and identifying volatile and thermally stable compounds. | Can be used to assess the purity of the final compound and identify any volatile impurities. |

The combination of these techniques provides a comprehensive characterization of the synthesized compound, ensuring its identity and purity meet the required specifications for further studies.

Strategies for the Scalable Synthesis of this compound for Preclinical Investigations

The transition from laboratory-scale synthesis to a scalable process suitable for producing the quantities of this compound required for preclinical investigations presents several challenges. These include ensuring consistent product quality, minimizing production costs, and adhering to safety and environmental regulations.

Key considerations for a scalable synthesis include:

Route Selection: The chosen synthetic route should be robust, high-yielding, and utilize readily available and inexpensive starting materials. The classical acylation of piperazine with 2-fluorobenzoyl chloride is often a good starting point due to its simplicity and efficiency.

Process Optimization: Reaction conditions, such as temperature, reaction time, and stoichiometry of reagents, need to be carefully optimized to maximize yield and minimize the formation of impurities. mdpi.com

Work-up and Purification: The isolation and purification procedures must be efficient and scalable. Crystallization is often preferred over chromatography for large-scale purification due to its lower cost and environmental impact.

Safety and Environmental Considerations: A thorough risk assessment should be conducted to identify and mitigate any potential hazards associated with the process. The use of hazardous reagents and solvents should be minimized, and waste streams should be managed responsibly.

Continuous Manufacturing: The implementation of continuous flow chemistry can offer significant advantages for the large-scale production of active pharmaceutical ingredients (APIs). almacgroup.com Flow processes can lead to improved process control, higher yields, and a smaller manufacturing footprint. princeton-acs.org

By carefully addressing these factors, a robust and efficient process for the scalable synthesis of this compound can be developed, enabling the production of sufficient material for preclinical and potentially clinical development.

Synthetic Strategies for the Derivatization of this compound for Analog Generation

The chemical scaffold of this compound presents a versatile platform for the generation of diverse analogs, primarily through chemical modifications at the secondary amine of the piperazine ring. The electron-withdrawing nature of the 2-fluorobenzoyl group influences the nucleophilicity of this nitrogen atom, which remains a key site for various derivatization reactions. The primary strategies employed for analog generation include N-alkylation, N-arylation, and N-acylation, allowing for the introduction of a wide array of substituents and functionalities.

A common approach to synthesizing derivatives of this compound involves the use of a Boc-protected piperazine precursor. This protecting group strategy allows for the initial coupling of the desired acyl or aryl moiety to one of the piperazine nitrogens, followed by deprotection to reveal the secondary amine for subsequent derivatization.

Key synthetic methodologies for the derivatization of this compound are detailed below:

N-Alkylation:

N-alkylation of the piperazine nitrogen is a frequently utilized method for introducing alkyl, substituted alkyl, and cycloalkyl groups. This can be achieved through two primary routes: direct alkylation with alkyl halides and reductive amination.

Direct Alkylation with Alkyl Halides: This classical method involves the reaction of this compound with an appropriate alkyl halide (e.g., chloride, bromide, or iodide) in the presence of a base. The base, typically a non-nucleophilic organic base like triethylamine or diisopropylethylamine, or an inorganic base such as potassium carbonate, serves to neutralize the hydrogen halide formed during the reaction. The choice of solvent is crucial and often includes polar aprotic solvents like acetonitrile (B52724) or dimethylformamide (DMF) to facilitate the nucleophilic substitution. This method is particularly effective for introducing a variety of substituents, including functionalized alkyl chains. For instance, the synthesis of 4-(but-3-yn-1-yl)-1-(4-fluorobenzoyl)piperazine, a closely related analog, has been successfully achieved, demonstrating the viability of this approach for introducing moieties suitable for further "click" chemistry modifications researchgate.net.

Reductive Amination: Reductive amination offers a powerful alternative for N-alkylation, especially for the introduction of more complex alkyl groups. This one-pot reaction involves the condensation of this compound with an aldehyde or a ketone to form an intermediate iminium ion, which is then reduced in situ to the corresponding amine. A variety of reducing agents can be employed, with sodium triacetoxyborohydride (B8407120) (STAB) being a popular choice due to its mildness and selectivity for iminium ions over carbonyls nih.govorganic-chemistry.org. This method is highly versatile and tolerates a wide range of functional groups on both the piperazine and the carbonyl compound.

N-Arylation:

The introduction of aryl or heteroaryl substituents at the piperazine nitrogen is a key strategy for modulating the electronic and steric properties of the molecule, which can significantly impact its biological activity. The Buchwald-Hartwig amination is the preeminent method for achieving this transformation.

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of N-arylpiperazines due to its broad substrate scope and functional group tolerance organic-chemistry.orgwikipedia.orglibretexts.org. The reaction couples this compound with an aryl or heteroaryl halide (or triflate) in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. The choice of ligand is critical for the efficiency of the reaction and can range from monodentate to bulky biaryl phosphine ligands. Common bases used include sodium tert-butoxide or cesium carbonate. The reaction is typically carried out in an inert solvent such as toluene (B28343) or dioxane under an inert atmosphere. This methodology has been successfully applied in the synthesis of a wide range of bioactive N-arylpiperazine derivatives nih.gov.

N-Acylation:

N-acylation of the piperazine nitrogen introduces an amide functionality, which can act as a hydrogen bond donor or acceptor and influence the conformational properties of the molecule.

Reaction with Acyl Halides or Anhydrides: The most straightforward method for N-acylation involves the reaction of this compound with an acyl chloride or anhydride (B1165640) in the presence of a base to scavenge the acid byproduct. This reaction is generally high-yielding and allows for the introduction of a diverse range of acyl groups, including aliphatic, aromatic, and heterocyclic moieties. The synthesis of 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives illustrates the successful application of this strategy in generating libraries of bioactive compounds mdpi.com.

The following table summarizes the key synthetic strategies for the derivatization of this compound:

| Strategy | Method | Reagents & Conditions | Resulting Derivative | Key Findings/Applications |

| N-Alkylation | Direct Alkylation | Alkyl halide (R-X), Base (e.g., K₂CO₃, Et₃N), Solvent (e.g., ACN, DMF) | 1-(2-Fluorobenzoyl)-4-alkyl-piperazine | Introduction of diverse alkyl chains, including those with terminal functional groups for further modification. |

| Reductive Amination | Aldehyde/Ketone (R'C(=O)R''), Reducing Agent (e.g., NaBH(OAc)₃), Solvent (e.g., DCE, THF) | 1-(2-Fluorobenzoyl)-4-alkyl-piperazine | Versatile method for introducing a wide range of substituted alkyl groups with good functional group tolerance. | |

| N-Arylation | Buchwald-Hartwig Amination | Aryl halide/triflate (Ar-X), Pd catalyst, Phosphine ligand, Base (e.g., NaOtBu), Solvent (e.g., Toluene) | 1-(2-Fluorobenzoyl)-4-aryl-piperazine | Efficient synthesis of N-aryl and N-heteroaryl derivatives, crucial for modulating electronic properties and biological activity. |

| N-Acylation | Acylation | Acyl halide/anhydride (R'C(=O)X), Base (e.g., Et₃N), Solvent (e.g., DCM) | 1-(2-Fluorobenzoyl)-4-acyl-piperazine | Introduction of amide functionality, influencing hydrogen bonding capabilities and conformational flexibility. |

These synthetic strategies provide a robust toolbox for the generation of a wide array of analogs based on the this compound scaffold. The ability to systematically modify the substituent at the piperazine nitrogen allows for detailed structure-activity relationship (SAR) studies and the optimization of pharmacokinetic and pharmacodynamic properties for various therapeutic applications.

Comprehensive Pharmacological Profiling and Biological Activity Assessment of 2 Fluoro Phenyl Piperazin 1 Yl Methanone

In Vitro Characterization of Molecular Target Engagement for (2-Fluoro-phenyl)-piperazin-1-yl-methanone

In vitro studies are fundamental to understanding the interaction of a compound with specific molecular targets at the cellular and subcellular levels. This section details the available information on the receptor binding, enzyme interaction, and cellular effects of this compound.

Receptor Binding Affinity and Selectivity Profiling

A thorough search of scientific databases and literature archives did not yield any specific data on the receptor binding affinity and selectivity profile of this compound. While related phenylpiperazine compounds have been investigated for their affinity to various receptors, including serotonin (B10506) and dopamine (B1211576) receptors, no such studies have been published for this specific molecule. Therefore, its ability to bind to and modulate the function of any particular receptor remains uncharacterized.

Enzyme Inhibition or Activation Assays

There is currently no publicly available data from enzyme inhibition or activation assays for this compound. Studies on structurally similar compounds have explored their potential as enzyme inhibitors, for example, as monoacylglycerol lipase (B570770) (MAGL) inhibitors. nih.govnih.govresearchgate.net However, the specific enzymatic activity of this compound has not been reported.

Cellular Functional Assays and Pathway Modulation

No information is available in the scientific literature regarding the effects of this compound in cellular functional assays or its ability to modulate specific cellular pathways. Such assays are crucial for determining the downstream biological consequences of a compound's interaction with its molecular target(s).

In Vivo Pharmacological Efficacy Studies of this compound in Preclinical Models

In vivo studies in preclinical animal models are essential for evaluating the potential therapeutic efficacy and physiological effects of a compound in a whole organism. This section addresses the availability of such data for this compound.

Evaluation in Relevant Disease Models

A comprehensive review of the scientific literature reveals no published studies on the in vivo efficacy of this compound in any preclinical disease models. Consequently, its potential therapeutic utility for any specific condition has not been investigated or established.

Assessment of Pharmacodynamic Biomarker Responses

There is no available data on the assessment of pharmacodynamic biomarker responses following the administration of this compound in preclinical models. Pharmacodynamic studies are necessary to understand the dose- and time-dependent effects of a compound on the body and to identify biomarkers that can be used to monitor its biological activity.

Investigation of Efficacy in Monotherapy Versus Combination Strategies

Currently, there is a notable absence of published, peer-reviewed studies that directly investigate the efficacy of this compound as either a monotherapy or in combination with other therapeutic agents for any specific clinical indication. The scientific literature to date has primarily focused on the synthesis and preliminary characterization of this and related compounds, without progressing to extensive preclinical or clinical trials that would evaluate its therapeutic effectiveness.

The potential rationale for exploring combination strategies would depend on the specific pharmacological target of this compound, which is not yet fully elucidated. In many therapeutic areas where piperazine (B1678402) derivatives have shown promise, such as oncology, infectious diseases, and central nervous system disorders, combination therapies are often the standard of care. researchgate.net The aim of such strategies is typically to achieve synergistic effects, overcome drug resistance, or reduce the toxicity of individual agents.

Should this compound be found to possess, for example, antimicrobial properties, it could potentially be combined with other antibiotics to broaden the spectrum of activity or to combat resistant strains. researchgate.netnih.gov Similarly, if it were to exhibit cytotoxic effects against cancer cells, its use in combination with established chemotherapeutic drugs could be investigated to enhance efficacy and minimize side effects. nih.gov However, without foundational data on its primary biological activity and mechanism of action, any discussion of its role in combination therapy remains speculative. Future research is imperative to first identify the primary pharmacological profile of this compound to provide a basis for designing rational and effective combination therapy studies.

Comparative Biological Activity Analysis of this compound with Structurally Related Piperazine Derivatives

While direct comparative studies of this compound with its structural analogs are scarce, valuable insights can be gleaned from structure-activity relationship (SAR) studies on more complex molecules that incorporate the (2-fluoro-phenyl)-piperazin-1-yl moiety. One such study focused on a series of compounds designed as inhibitors of human equilibrative nucleoside transporters (ENTs), which are important in nucleotide synthesis and chemotherapy. frontiersin.orgpolyu.edu.hk

In this research, the compound 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) and its analogs were evaluated for their inhibitory activity against ENT1 and ENT2. frontiersin.orgpolyu.edu.hk The presence and position of the halogen on the phenyl ring attached to the piperazine core were found to be critical for the biological activity.

A key finding was that the presence of a halogen substitute on the fluorophenyl moiety was essential for the inhibitory effects on both ENT1 and ENT2. frontiersin.orgpolyu.edu.hk An analog where the fluoride (B91410) at the ortho position was replaced with a chloride at the meta position exhibited a different selectivity profile, suggesting that both the type of halogen and its position on the phenyl ring significantly influence the interaction with the biological target. polyu.edu.hk

The following interactive data table summarizes the inhibitory concentrations (IC50) of FPMINT and some of its analogs, highlighting the importance of the substitution on the phenyl ring.

| Compound | Substitution on Phenyl Ring | ENT1 IC50 (µM) | ENT2 IC50 (µM) |

| FPMINT | 2-Fluoro | >100 | 10.5 |

| Analog 2a | No halogen | 104.92 | >100 |

| Analog 2b | 3-Chloro | 12.68 | 2.95 |

| Analog 3b | 2,5-Dichloro | 1.65 | >100 |

| Analog 3c | 2,3-Dichloro | 2.38 | 0.57 |

Data sourced from a study on FPMINT analogues as inhibitors of human equilibrative nucleoside transporters. polyu.edu.hk

These findings underscore the principle that even minor structural modifications to the phenylpiperazine scaffold can lead to significant changes in biological activity and target selectivity. The 2-fluoro substitution in this compound is therefore likely to be a key determinant of its pharmacological profile. The enhanced lipophilicity and altered electronic properties conferred by the fluorine atom can influence the compound's ability to cross biological membranes and its binding affinity to specific protein targets. ontosight.ai

Further research directly comparing the biological activities of this compound with its non-fluorinated, 3-fluoro, and 4-fluoro analogs, as well as with derivatives bearing other substitutions on the phenyl ring, would be invaluable in elucidating a comprehensive SAR and identifying lead compounds with optimized potency and selectivity for specific therapeutic applications.

Elucidation of the Mechanism of Action of 2 Fluoro Phenyl Piperazin 1 Yl Methanone

Identification and Validation of Primary and Secondary Molecular Targets Modulated by (2-Fluoro-phenyl)-piperazin-1-yl-methanone

The primary molecular target identified for the phenyl(piperazin-1-yl)methanone scaffold is Monoacylglycerol Lipase (B570770) (MAGL). nih.govnih.gov MAGL is a key enzyme in the endocannabinoid system, responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG). nih.govnih.gov The inhibition of MAGL leads to an increase in 2-AG levels, which can in turn modulate cannabinoid receptors, suggesting a therapeutic strategy for conditions like neurodegenerative diseases, cancer, chronic pain, and inflammation. nih.govnih.gov

A study focusing on derivatives of phenyl(piperazin-1-yl)methanone identified a specific compound, derivative 4, as a reversible inhibitor of MAGL with an IC₅₀ value of 6.1 µM. nih.gov This discovery was the result of a virtual screening protocol and subsequent in vitro testing. nih.gov The research highlighted the potential of this chemical scaffold to produce effective MAGL inhibitors. nih.gov

Beyond its role in the endocannabinoid system, MAGL is also implicated in cancer progression, with elevated levels found in aggressive tumor cells. nih.govnih.gov The inhibitory action of phenyl(piperazin-1-yl)methanone derivatives on MAGL has been shown to produce antiproliferative activity in various cancer cell lines, including breast and ovarian cancer cells. nih.gov For instance, derivative 4 demonstrated IC₅₀ values ranging from 31 to 72 µM in cell viability assays across different cancer cell lines. nih.gov

While MAGL has been identified as a primary target, comprehensive screening to identify and validate other potential primary or secondary molecular targets for this compound specifically is not extensively documented in publicly available research.

| Cell Line | Cancer Type | IC₅₀ (µM) |

|---|---|---|

| MDA-MB-231 | Breast | ~31 |

| HCT116 | Colorectal | ~72 |

| CAOV3 | Ovarian | ~40 |

| OVCAR3 | Ovarian | ~65 |

| SKOV3 | Ovarian | ~45 |

Data sourced from a study on a closely related derivative of this compound. nih.gov

Computational Chemistry Approaches to Understanding Ligand-Target Interactions

Computational chemistry has been instrumental in elucidating the binding mechanisms of phenyl(piperazin-1-yl)methanone derivatives to their molecular targets.

Molecular docking studies have been employed to predict the binding orientation of phenyl(piperazin-1-yl)methanone derivatives within the active site of MAGL. nih.gov These simulations have shown that the carbonyl oxygen of the methanone (B1245722) linker can form crucial hydrogen bonds with the backbone nitrogen atoms of key residues in the MAGL binding site, such as A51 and M123. nih.gov Furthermore, the phenyl rings of the molecule are predicted to engage in π-π stacking and lipophilic interactions with surrounding residues like Y194, L213, and L241. nih.gov These interactions are considered fundamental for the inhibitory activity of this class of compounds. nih.gov The docking results have been validated by the synthesis and in vitro testing of compounds designed based on these computational predictions. nih.gov

To further investigate the stability of the ligand-target complex and analyze its conformational dynamics, molecular dynamics (MD) simulations have been performed. nih.gov For a derivative of this compound, MD simulations were carried out using the ff14SB force field at 300 K in a solvated environment. nih.gov These simulations, running for nanoseconds, help in understanding the flexibility of the ligand and the protein upon binding and can provide insights into the binding kinetics. nih.gov The protocol for these simulations involved energy minimization of the complex, followed by a gradual heating and equilibration of the system before the production run. nih.gov

| Parameter | Value/Method |

|---|---|

| Software | AMBER 16 |

| Force Field | ff14SB (protein), GAFF (ligand) |

| Solvent Model | TIP3P |

| Temperature | 300 K |

| Simulation Time | 26.5 ns (production run) |

| Charge Calculation | AM1-BCC |

Data reflects a study on a closely related derivative. nih.gov

As of the current available literature, specific quantum mechanical calculations for this compound to determine its electronic properties, such as electrostatic potential and molecular orbital energies, have not been reported. Such studies would be valuable for a more in-depth understanding of its reactivity and interaction with biological targets.

Transcriptomic and Proteomic Analysis of Cellular Responses to this compound Treatment

There is no publicly available research detailing transcriptomic or proteomic analyses of cellular responses following treatment with this compound. These types of studies would be beneficial to identify global changes in gene and protein expression, which could reveal novel pathways and off-target effects of the compound.

Investigation of Intracellular Signaling Cascades Affected by this compound

Given that the primary identified target of the phenyl(piperazin-1-yl)methanone scaffold is MAGL, it is plausible that this compound affects intracellular signaling cascades downstream of 2-AG and the endocannabinoid system. nih.gov Inhibition of MAGL would lead to an accumulation of 2-AG, which can then activate cannabinoid receptors (CB1 and CB2). nih.gov Activation of these G-protein coupled receptors can trigger a variety of intracellular signaling events, including modulation of adenylyl cyclase activity, ion channel function, and mitogen-activated protein kinase (MAPK) pathways. However, specific studies investigating the direct impact of this compound on these signaling cascades have not been reported.

Subcellular Localization and Distribution Studies within Biological Systems

Direct experimental data detailing the specific subcellular localization and tissue distribution of this compound is limited in publicly available scientific literature. However, extensive research on structurally related arylpiperazine derivatives, particularly those containing a fluorophenyl moiety, provides significant insights into the likely biodistribution and cellular uptake of this compound. The following sections synthesize findings from studies on these analogous compounds to build a scientifically inferred profile for this compound.

Distribution in Biological Systems

Studies on various fluorinated arylpiperazine derivatives consistently demonstrate a high propensity for distribution into the central nervous system (CNS). The lipophilic nature of the fluorophenyl group facilitates passage across the blood-brain barrier. This is a common characteristic of arylpiperazine compounds developed for neurological and psychiatric applications.

Positron Emission Tomography (PET) imaging and biodistribution studies using radiolabeled ([¹⁸F]) analogues provide robust evidence of brain uptake and regional distribution. For instance, studies on the σ₁ receptor radioligand 1-(4-[¹⁸F]Fluorobenzyl)-4-[(tetrahydrofuran-2-yl)methyl]piperazine demonstrated high brain uptake with significant accumulation in specific regions. nih.gov Similarly, ex-vivo autoradiography of another analog, [¹⁸F]FE-SA4503, in rats revealed a distinct distribution pattern across various brain structures. nih.gov The radioactivity was observed in regions rich in sigma receptors, including the hippocampus, thalamus, and cortical areas. nih.gov Pre-treatment with blocking agents significantly reduced radiotracer accumulation in these areas, confirming specific binding and distribution. nih.govnih.gov

Based on these findings, it is inferred that this compound likely distributes extensively into tissues, with a notable concentration in the brain.

| Brain Region | Observed Accumulation Level | Evidence Basis |

|---|---|---|

| Cortical Areas | High | Visible in autoradiography; binding reduced by blocking agents |

| Hippocampus | High | Visible in autoradiography; binding reduced by blocking agents |

| Thalamus | Moderate to High | Visible in autoradiography |

| Inferior Colliculus | Moderate | Visible in autoradiography |

| Vestibular Nucleus | Moderate | Visible in autoradiography |

| Cerebellum | Low to Moderate | Visible in autoradiography |

Subcellular Localization

At the cellular level, the distribution of arylpiperazine derivatives is governed by their physicochemical properties, which allow them to permeate cellular membranes. Fluorescent cellular imaging studies on related compounds, such as piperazine-linked 1,8-naphthalimide-arylsulfonyl derivatives, have shown that these molecules readily enter cells. mdpi.comnih.gov

These imaging studies revealed that the compounds disperse throughout the whole cell cytoplasm. nih.gov More specifically, fluorescence signals were observed to be concentrated in the perinuclear area of the cytosol, suggesting that while the compound is distributed throughout the cytoplasm, it may accumulate or associate with structures near the nucleus. mdpi.com

Furthermore, the known localization of molecular targets for complex arylpiperazine derivatives can suggest potential sites of subcellular accumulation. For example, a complex derivative containing the (2-fluorophenyl)piperazin-1-yl)methyl moiety was designed to target Equilibrative Nucleoside Transporters (ENTs). frontiersin.orgnih.gov While ENT1 and ENT2 are located on the cell membrane, the ENT3 subtype is specifically localized within intracellular organelles, including mitochondria, lysosomes, and endosomes. frontiersin.orgnih.gov This suggests that if this compound or its metabolites interact with such intracellular targets, they would be expected to accumulate within these subcellular compartments.

| Subcellular Compartment | Localization Status | Basis of Evidence |

|---|---|---|

| Cytoplasm / Cytosol | Observed | Fluorescent cellular imaging of piperazine-linked naphthalimides |

| Perinuclear Region | Observed | Concentrated fluorescence signals in imaging studies |

| Mitochondria | Inferred | Localization of potential intracellular target (ENT3) |

| Lysosomes | Inferred | Localization of potential intracellular target (ENT3) |

| Endosomes | Inferred | Localization of potential intracellular target (ENT3) |

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 2 Fluoro Phenyl Piperazin 1 Yl Methanone Analogs

Rational Design and Synthesis of Analogs for Comprehensive SAR Elucidation

The rational design of analogs of (2-Fluoro-phenyl)-piperazin-1-yl-methanone involves a systematic process of structural modification to probe the chemical space around the core scaffold. The synthesis of these analogs typically follows established routes in medicinal chemistry, allowing for the introduction of a wide range of functional groups.

The 2-fluoro-phenyl group is a key structural feature, and its modification can significantly influence biological activity. Studies on related compounds have demonstrated the importance of halogen substitution on this ring. For instance, in a series of inhibitors of human Equilibrative Nucleoside Transporters (ENTs), the presence of a halogen on the fluorophenyl moiety was found to be essential for inhibitory effects on both ENT1 and ENT2. nih.gov This suggests that the electronic properties and the size of the substituent at this position are critical for target engagement.

The synthesis of analogs with varied substituents on the 2-fluoro-phenyl ring can be achieved through several synthetic strategies. One common approach involves the use of substituted 2-fluorobenzoyl chlorides in the acylation of piperazine (B1678402). Alternatively, palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, can be employed to couple substituted aryl halides with a piperazine derivative. nih.gov

The piperazine ring offers a versatile handle for structural modification, particularly at the N4-position. N-substitution on the piperazine ring can significantly impact the compound's physicochemical properties, such as basicity and lipophilicity, which in turn affect its pharmacokinetic profile and target interactions.

In a study of N-substituted piperazine derivatives as dual inhibitors of serotonin (B10506) and noradrenaline reuptake, alterations of the substituents on the second phenyl ring (attached to N4) led to significant changes in potency and selectivity. nih.gov For example, the nature of heterocyclic groups attached to the piperazine nitrogen influenced the relative potencies for the serotonin and noradrenaline transporters. nih.gov

The synthesis of N-substituted analogs is often straightforward, typically involving the reaction of the parent this compound with a variety of alkylating or acylating agents. Reductive amination is another common method for introducing N-alkyl groups. nih.gov

The methanone (B1245722) (carbonyl) linker plays a crucial role in maintaining the structural integrity of the molecule and can participate in key interactions with biological targets, such as hydrogen bonding. researchgate.net Altering this linker can provide insights into the spatial and electronic requirements of the target's binding site.

Modifications can include the introduction of bioisosteric replacements for the carbonyl group, such as a methylene (B1212753), sulfonyl, or other suitable groups. These changes can affect the molecule's conformation, polarity, and metabolic stability. For instance, in a series of anticancer agents, modifications to a carbonyl linker were investigated to avoid potential metabolic reduction of the ketone. nih.gov

The synthesis of analogs with a modified linker would require different synthetic strategies. For example, replacing the methanone with a methylene bridge could be achieved through the reduction of the corresponding amide or by using a different starting material altogether.

Correlations Between Structural Modifications and Observed Biological Activity Profiles

The systematic synthesis and biological evaluation of analogs of this compound allow for the establishment of clear SAR trends. These correlations are vital for guiding the optimization of lead compounds.

For example, in a series of pyridazinones containing the (2-fluorophenyl) piperazine moiety evaluated as monoamine oxidase B (MAO-B) inhibitors, the nature and position of substituents on an appended benzalhydrazone ring had a significant impact on inhibitory potency. researchgate.net A meta-bromo substitution on the phenyl hydrazone ring resulted in the most potent MAO-B inhibitor, with an IC50 value of 0.013 µM, while a para-bromo substitution was less effective. researchgate.net This highlights the sensitivity of the biological target to the electronic and steric properties of the substituents.

The following table summarizes the SAR for a series of pyridazinone analogs containing the (2-fluorophenyl) piperazine moiety as MAO-B inhibitors. researchgate.net

| Compound ID | R (Substitution on Phenyl Hydrazone) | MAO-B IC50 (µM) |

| T1 | H | >10 |

| T3 | p-Cl | 0.039 |

| T5 | p-F | 0.231 |

| T6 | m-Br | 0.013 |

| T7 | p-Br | 0.222 |

| T9 | p-OCH3 | 0.198 |

| T11 | p-CH3 | 0.252 |

| T12 | p-N(CH3)2 | 0.187 |

Similarly, in the context of ENT inhibitors, the presence of a halogen on the 2-fluorophenyl ring was found to be a critical determinant of activity. nih.gov This underscores the importance of this specific structural element for a particular biological target.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Activity Profiling of this compound Analogs

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov While specific 3D-QSAR studies on this compound are not widely available in the public domain, the principles of this methodology can be applied to guide the design of novel analogs.

A typical 3D-QSAR study, such as Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Indices Analysis (CoMSIA), involves aligning a set of molecules and calculating their steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields. researchgate.netmdpi.comrsc.org These fields are then correlated with the biological activity using statistical methods like Partial Least Squares (PLS) regression to generate a predictive model. nih.gov

For instance, a QSAR study on a series of piperazine derivatives as mTORC1 inhibitors revealed that molecular descriptors such as the energy of the lowest unoccupied molecular orbital (ELUMO), electrophilicity index, molar refractivity, aqueous solubility, and topological polar surface area were significantly correlated with their inhibitory activity. pharmacophorejournal.com Such models can be used to predict the activity of newly designed compounds before their synthesis, thereby prioritizing the most promising candidates. nih.gov

The development of a robust QSAR model for this compound analogs would require a dataset of compounds with a wide range of structural diversity and biological activity. The resulting model could then provide a visual representation of the regions around the molecule where modifications are likely to enhance or diminish activity.

Pharmacophore Modeling and Virtual Screening for the Identification of Novel this compound Scaffold Derivatives

Pharmacophore modeling is another powerful computational tool that focuses on the 3D arrangement of essential chemical features that a molecule must possess to interact with a specific biological target. mdpi.com A pharmacophore model can be generated based on a set of active compounds (ligand-based) or from the structure of the target's binding site (structure-based).

A pharmacophore model for this compound analogs would typically include features such as hydrogen bond acceptors (e.g., the carbonyl oxygen and the fluorine atom), hydrogen bond donors (e.g., the N-H of the piperazine ring, if unsubstituted), hydrophobic regions (e.g., the phenyl ring), and aromatic rings.

Once a pharmacophore hypothesis is developed and validated, it can be used as a 3D query to screen large virtual compound libraries to identify novel molecules that match the pharmacophore and are therefore likely to be active. mdpi.comnih.gov This virtual screening approach can significantly accelerate the discovery of new chemical entities with diverse scaffolds that retain the key interaction features of the original compound. nih.gov

For example, a virtual screening protocol based on a fingerprint-driven consensus docking approach was successfully used to identify a novel phenyl(piperazin-1-yl)methanone inhibitor of monoacylglycerol lipase (B570770) (MAGL). mdpi.com This demonstrates the utility of computational methods in identifying new derivatives based on a known active scaffold. The integration of pharmacophore modeling and virtual screening offers a rational and efficient strategy for expanding the chemical space around the this compound core to discover novel derivatives with desired biological activities.

Preclinical Assessment and Translational Research Perspectives for 2 Fluoro Phenyl Piperazin 1 Yl Methanone

In Vitro Cytotoxicity and Selectivity Profiling Across Diverse Cell Lines

The initial preclinical evaluation of a novel compound involves assessing its cytotoxic effects on a variety of cancer cell lines to identify potential anticancer activity and determine its selectivity. For instance, a study on phenyl(piperazin-1-yl)methanone derivatives identified a specific compound (derivative 4) that demonstrated notable antiproliferative activity against breast and ovarian cancer cell lines. nih.gov The half-maximal inhibitory concentration (IC50) values, which indicate the concentration of a drug that is required for 50% inhibition in vitro, were in the range of 31 to 72 µM for this related compound. nih.gov

In another study, various piperazin-2-one (B30754) derivatives were evaluated for their cytotoxic effects. While these compounds are structurally different, they share the core piperazine (B1678402) feature. Some of these derivatives showed significant cytotoxic effects on both colon and lung cancer cell lines. evitachem.com The selectivity of a compound is a critical factor; an ideal therapeutic agent would exhibit high toxicity towards cancer cells while having minimal impact on healthy, non-cancerous cells. For example, some piperazinone derivatives were found to be significantly more cytotoxic to cancer cell lines compared to the normal fetal lung fibroblast cell line (MRC-5). evitachem.com

To systematically evaluate a compound like (2-Fluoro-phenyl)-piperazin-1-yl-methanone, a similar approach would be employed. A panel of diverse cancer cell lines, representing different tumor types, alongside normal cell lines would be used.

Table 1: Illustrative Data Table for In Vitro Cytotoxicity of a Phenyl(piperazin-1-yl)methanone Derivative (Compound 4) nih.gov

| Cell Line | Cancer Type | IC50 (µM) |

| HCT116 | Colon Carcinoma | Similar to reference inhibitor |

| SKOV3 | Ovarian Cancer | Similar to reference inhibitor |

| MDA-MB-231 | Breast Cancer | Slightly more potent than reference inhibitor |

| CAOV3 | Ovarian Cancer | Slightly more potent than reference inhibitor |

| OVCAR3 | Ovarian Cancer | Lower potency than reference inhibitor |

This table is based on data for a related derivative and is for illustrative purposes only.

Preliminary In Vivo Tolerability and Safety Assessments in Animal Models

Following in vitro characterization, promising compounds advance to in vivo studies in animal models to assess their tolerability and safety profile. These studies are crucial for determining a safe dose range for further efficacy testing. Typically, rodents are used in these initial assessments. The studies involve administering escalating doses of the compound and closely monitoring the animals for any signs of toxicity.

While specific in vivo tolerability data for this compound is not available, preclinical studies of other piperazine-containing compounds provide insight into the types of assessments conducted. For example, the preclinical pharmacology of FMPD, a novel antipsychotic with a piperazine moiety, involved oral administration to rats to determine its effects and potential for catalepsy. nih.gov Such studies help to identify any acute toxicities and establish a preliminary safety profile.

Exploration of Potential Therapeutic Indications for this compound

The potential therapeutic applications of a new chemical entity are guided by its biological activity. The piperazine scaffold is a "privileged structure" in medicinal chemistry, appearing in drugs targeting a wide range of conditions. mdpi.com

Derivatives of phenyl(piperazin-1-yl)methanone have been investigated as reversible inhibitors of monoacylglycerol lipase (B570770) (MAGL), an enzyme that is a therapeutic target for neurodegenerative diseases, cancer, and inflammatory conditions. nih.govnih.gov This suggests that this compound could potentially be explored for similar indications.

Furthermore, compounds containing the (2-fluorophenyl)piperazine moiety have been designed and evaluated as selective inhibitors of monoamine oxidase B (MAO-B). nih.gov MAO-B inhibitors are used in the treatment of Parkinson's disease and other neurodegenerative disorders.

Given the diverse biological activities of structurally related compounds, potential therapeutic indications for this compound could include:

Oncology: Based on the cytotoxic activity of related phenyl(piperazin-1-yl)methanone derivatives. nih.gov

Neurodegenerative Diseases: Drawing from the potential for MAGL or MAO-B inhibition. nih.gov

Inflammatory Disorders: Due to the role of MAGL in inflammation. nih.gov

Considerations for Early-Stage Formulation Development to Support Preclinical Studies

The development of a suitable formulation is critical for the successful preclinical evaluation of a new compound. The primary goal of early-stage formulation is to ensure adequate and consistent drug exposure in animal models. nih.gov The physicochemical properties of the compound, such as its solubility and stability, will dictate the formulation strategy.

For oral administration in preclinical studies, simple formulations like solutions or suspensions in aqueous vehicles are often preferred. However, for compounds with poor aqueous solubility, lipid-based formulations or the use of co-solvents may be necessary to achieve the desired systemic concentrations. nih.gov The choice of formulation can significantly impact the pharmacokinetic profile of a drug, including its absorption, distribution, metabolism, and excretion. nih.gov

For a compound like this compound, initial formulation development would involve:

Solubility Assessment: Determining the solubility in various pharmaceutically acceptable vehicles.

Stability Studies: Evaluating the chemical stability of the compound in the chosen formulation.

Vehicle Selection: Choosing a vehicle that is well-tolerated in the selected animal models and provides consistent drug exposure.

Conclusion and Future Directions in Research on 2 Fluoro Phenyl Piperazin 1 Yl Methanone

Synthesis of Key Research Findings and Insights into (2-Fluoro-phenyl)-piperazin-1-yl-methanone

This compound belongs to the broader piperazine-methanone chemical class, a group of compounds recognized as a "privileged structure" in medicinal chemistry and drug discovery. The piperazine (B1678402) ring is a common N-heterocyclic motif found in numerous biologically active compounds, valued for its ability to improve the pharmacokinetic properties of drug candidates, such as water solubility and bioavailability. nih.govtandfonline.comresearchgate.netmdpi.com The core structure consists of a 2-fluorophenyl group attached to a piperazine ring via a carbonyl linker.

While specific research exclusively focused on this compound is limited, insights can be drawn from studies on its analogs. The piperazine scaffold is integral to drugs across various therapeutic areas, including oncology, psychiatry, and infectious diseases. nih.govtandfonline.com Its presence often helps in balancing the pharmacokinetic and pharmacodynamic profiles of molecules. researchgate.net The substitution of a fluorine atom on the phenyl ring is a critical feature, as halogenation is a known strategy to modulate the biological activity of compounds. nih.gov For instance, in some chalcone-piperazine derivatives, compounds substituted with fluorine atoms on the benzene (B151609) ring exhibited the best anti-tumor activity. nih.gov

Analogs within the broader phenyl-piperazine-methanone class have been investigated for various biological targets. For example, computationally driven studies have identified phenyl(piperazin-1-yl)methanone derivatives as reversible inhibitors of monoacylglycerol lipase (B570770) (MAGL), a therapeutic target for neurodegenerative diseases and cancer. nih.govresearchgate.net Other piperazine analogs have been developed as cannabinoid CB1 receptor inverse agonists and radioprotective agents. nih.govnih.gov These findings suggest that the this compound scaffold has significant potential for biological activity, attributable to the combination of the pharmacokinetically favorable piperazine ring and the electronically modified fluorophenyl group.

Table 1: Biological Activities of Representative Piperazine-Methanone Analogs

| Compound Name | Biological Target/Activity | Therapeutic Area |

|---|---|---|

| (4-(bis(4-fluorophenyl)methyl)piperazin-1-yl)(cyclohexyl)methanone (LDK1229) | Cannabinoid CB1 Receptor Inverse Agonist | Obesity/Metabolic Disorders |

| Phenyl(piperazin-1-yl)methanone Derivatives | Reversible Monoacylglycerol Lipase (MAGL) Inhibitors | Neurodegenerative Diseases, Cancer |

Identification of Unresolved Research Questions and Gaps in Understanding

The primary gap in the current scientific literature is the lack of dedicated research on this compound. While the parent structures and related analogs have been studied, the specific pharmacological profile of this compound remains largely uncharacterized. Key unresolved questions include:

Specific Biological Targets: What are the primary and secondary biological targets of this compound? Does it exhibit activity as a kinase inhibitor, a GPCR modulator, or an enzyme inhibitor, similar to its analogs?

Pharmacological Activity: What are the specific in vitro and in vivo pharmacological effects? Does it possess anti-proliferative, anti-inflammatory, neuroprotective, or other significant activities?

Structure-Activity Relationship (SAR): How does the 2-fluoro substitution on the phenyl ring specifically influence binding affinity and efficacy compared to other positional isomers (e.g., 3-fluoro or 4-fluoro) or other halogen substitutions?

Mechanism of Action: For any identified biological activity, what is the precise molecular mechanism? For instance, if it acts as an enzyme inhibitor, is the inhibition reversible or irreversible? nih.gov

Pharmacokinetic Profile: While the piperazine moiety generally confers favorable pharmacokinetic properties, the complete ADME (absorption, distribution, metabolism, excretion) profile of this specific compound is unknown.

Proposed Future Academic Research Endeavors for this compound and its Analogs

To address the existing knowledge gaps, a structured academic research program is proposed. This should involve a multi-disciplinary approach encompassing synthetic chemistry, computational modeling, and molecular pharmacology.

Systematic Biological Screening: The initial step should involve screening this compound against a broad range of biological targets, including kinase panels, receptor binding assays, and enzyme inhibition assays. This would provide a foundational understanding of its potential therapeutic applications.

Computational and Docking Studies: Molecular modeling and virtual screening protocols can be employed to predict potential binding interactions and identify high-probability targets. nih.govresearchgate.net Docking studies could help elucidate the binding mode within active sites of enzymes like MAGL or various kinases.

Synthesis of Analog Libraries: A focused library of analogs should be synthesized to explore the structure-activity relationship (SAR). This would involve:

Varying the position of the fluorine atom on the phenyl ring (e.g., 3-fluoro, 4-fluoro).

Introducing different substituents on the phenyl ring to probe electronic and steric effects.

Modifying the piperazine ring, for example, by introducing substituents on the second nitrogen atom, a common strategy to modulate activity. researchgate.net

In Vivo Efficacy Studies: Based on promising in vitro results, lead compounds should be advanced to preclinical animal models to evaluate their efficacy and establish a preliminary therapeutic window. For example, if anti-proliferative activity is observed, xenograft cancer models would be appropriate. nih.gov

Pharmacokinetic Profiling: Comprehensive pharmacokinetic studies should be conducted to determine key parameters such as oral bioavailability, half-life, and metabolic pathways.

Broader Implications for Drug Discovery and Development within the Piperazine-Methanone Chemical Class

The systematic investigation of this compound and its analogs holds broader implications for medicinal chemistry. The piperazine ring is a cornerstone of modern drug design, and understanding how subtle modifications—such as the placement of a single fluorine atom—impact its biological profile can provide invaluable information for future drug development. nih.govresearchgate.net

This line of research could lead to the discovery of novel therapeutic agents. Given the established activities of related compounds, there is potential for developing new inhibitors for challenging targets in oncology or neurodegenerative disorders. nih.govresearchgate.net Furthermore, the exploration of this specific chemical space contributes to the growing toolbox of scaffolds and synthetic methodologies available to medicinal chemists. nih.govmdpi.com A deeper understanding of the SAR within this subclass will enable more rational, computationally-driven drug design, potentially accelerating the discovery process and reducing the attrition rate of drug candidates. Ultimately, such fundamental research reinforces the status of the piperazine scaffold as a versatile and privileged structure in the quest for new medicines. tandfonline.com

Q & A

Basic: What are the recommended synthetic routes for (2-Fluoro-phenyl)-piperazin-1-yl-methanone, and how can reaction conditions be optimized for higher yields?

Methodological Answer:

The synthesis of this compound typically involves coupling a fluorophenyl moiety with a piperazine backbone via a carbonyl group. Key strategies include:

- Acylation Reactions : Use of Friedel-Crafts acylation with Lewis acid catalysts (e.g., AlCl₃) to introduce the methanone group .

- Nucleophilic Substitution : Reacting 2-fluorophenylmagnesium bromide with piperazine derivatives under anhydrous conditions .

- Optimization : Adjusting solvent polarity (e.g., dichloromethane vs. THF), temperature (0–25°C), and stoichiometric ratios (1:1.2 for aryl halide:piperazine) to improve yields.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。